(1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13863715
InChI: InChI=1S/C14H15IO3/c15-12-4-2-1-3-11(12)13(16)8-9-5-6-10(7-9)14(17)18/h1-4,9-10H,5-8H2,(H,17,18)/t9-,10+/m1/s1
SMILES: C1CC(CC1CC(=O)C2=CC=CC=C2I)C(=O)O
Molecular Formula: C14H15IO3
Molecular Weight: 358.17 g/mol

(1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

CAS No.:

Cat. No.: VC13863715

Molecular Formula: C14H15IO3

Molecular Weight: 358.17 g/mol

* For research use only. Not for human or veterinary use.

(1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid -

Specification

Molecular Formula C14H15IO3
Molecular Weight 358.17 g/mol
IUPAC Name (1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C14H15IO3/c15-12-4-2-1-3-11(12)13(16)8-9-5-6-10(7-9)14(17)18/h1-4,9-10H,5-8H2,(H,17,18)/t9-,10+/m1/s1
Standard InChI Key ZOVVCXXJEWJZKP-ZJUUUORDSA-N
Isomeric SMILES C1C[C@@H](C[C@@H]1CC(=O)C2=CC=CC=C2I)C(=O)O
SMILES C1CC(CC1CC(=O)C2=CC=CC=C2I)C(=O)O
Canonical SMILES C1CC(CC1CC(=O)C2=CC=CC=C2I)C(=O)O

Introduction

Chemical Structure and Stereochemical Significance

The compound’s IUPAC name, (1S,3R)-3-[2-(2-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid, reflects its precise stereochemical configuration. Key structural elements include:

  • A cyclopentane ring with substituents at the 1- and 3-positions.

  • A 2-oxoethyl bridge connecting the cyclopentane ring to a 2-iodophenyl group.

  • A carboxylic acid functional group at the 1-position of the cyclopentane ring.

Stereochemical Configuration

The (1S,3R) configuration dictates the spatial arrangement of substituents, influencing molecular interactions with biological targets. The cis orientation of the carboxylic acid and oxoethyl groups enhances conformational rigidity, potentially improving binding affinity to hydrophobic pockets in proteins .

Table 1: Key Structural Identifiers

PropertyValueSource
CAS Number733740-42-6
Molecular FormulaC₁₄H₁₅IO₃
Molecular Weight358.17 g/mol
SMILES NotationC1CC@@HC(=O)O
InChIKeyZOVVCXXJEWJZKP-ZJUUUORDSA-N

Physicochemical Properties

The compound’s properties are influenced by its iodophenyl group and carboxylic acid functionality:

Table 2: Computed Physicochemical Properties

PropertyValue
XLogP33.0
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3
Topological Polar Surface Area54.4 Ų
Rotatable Bond Count4
  • Solubility: Low aqueous solubility due to the hydrophobic iodophenyl group; soluble in polar aprotic solvents (e.g., DMSO).

  • pKa: Estimated at 4.67 ± 0.40, consistent with carboxylic acid dissociation .

Comparative Analysis with Structural Isomers

The positional isomer 3-[2-(3-iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (CAS: 733740-43-7) differs in iodophenyl substitution, leading to distinct properties :

Table 3: Isomer Comparison

Property2-Iodo Isomer3-Iodo Isomer
Boiling Point482.7±20.0 °C (Predicted)482.7±20.0 °C (Predicted)
Density1.627±0.06 g/cm³1.627±0.06 g/cm³
pKa4.67±0.404.67±0.40

Despite similar bulk properties, the 2-iodo isomer’s steric profile may favor stronger target engagement due to reduced steric hindrance .

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